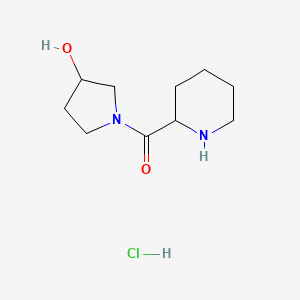
(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride
説明
(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O2 and its molecular weight is 234.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride, also known as 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, is a compound with significant biological activity, particularly in pharmacological research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources of scientific literature.
- Molecular Formula : C10H19ClN2O
- Molecular Weight : Approximately 202.73 g/mol
- Structure : The compound features both piperidine and pyrrolidine rings, which contribute to its unique chemical properties and biological activities.
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving:
- Dopamine Receptors : Potential modulation of dopaminergic pathways may influence mood and behavior.
- Serotonin Receptors : Interactions with serotonin receptors suggest possible applications in mood disorders and anxiety treatment.
Pharmacological Applications
-
Antagonism of Melanin Concentrating Hormone Receptor 1 (MCH-R1) :
- This compound serves as a precursor for synthesizing MCH-R1 antagonists, which have shown promise in treating obesity and metabolic disorders.
- MCH-R1 is a G protein-coupled receptor involved in regulating feeding behaviors and energy expenditure.
-
Potential Neuroprotective Effects :
- Preliminary studies suggest that the compound may exhibit neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Study on MCH-R1 Antagonists :
A study demonstrated that derivatives synthesized from this compound effectively blocked MCH-R1, leading to reduced food intake and weight loss in animal models. -
Neurotransmitter Interaction Studies :
Research has shown that compounds with similar structures can modulate neurotransmitter release, suggesting that this compound may also influence neurotransmitter levels .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone HCl | C10H19ClN2O | Hydroxyl group enhances solubility; unique activity profile |
| N-Methyl-3-piperidinyl(1-pyrrolidinyl)methanone | C11H21N2O | Methyl substitution alters receptor binding affinity |
| 4-Piperidino-1-pyrrolidinecarbonitrile | C11H16N2 | Different functional group leads to distinct pharmacological properties |
The table highlights the structural similarities and differences among these compounds, emphasizing how variations can lead to different biological activities.
特性
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-8-4-6-12(7-8)10(14)9-3-1-2-5-11-9;/h8-9,11,13H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJELZYKJJYVXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















